molecular formula C12H13N3O2 B7516792 N-ethoxy-3-phenyl-1H-pyrazole-5-carboxamide

N-ethoxy-3-phenyl-1H-pyrazole-5-carboxamide

Cat. No. B7516792
M. Wt: 231.25 g/mol
InChI Key: QUAHPVPIODZSMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-ethoxy-3-phenyl-1H-pyrazole-5-carboxamide, also known as EPPC, is a chemical compound that has gained significant attention in the field of scientific research. EPPC is a pyrazole derivative that has been synthesized using various methods. This compound has shown potential in various research areas, including its application in medicinal chemistry, biochemistry, and pharmacology.

Mechanism of Action

The mechanism of action of N-ethoxy-3-phenyl-1H-pyrazole-5-carboxamide is not fully understood. However, it is believed to act by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation and pain.
Biochemical and Physiological Effects:
This compound has been reported to exhibit significant biochemical and physiological effects. It has been shown to inhibit the production of prostaglandins, which are involved in the inflammatory response. This compound has also been reported to reduce pain and fever in animal models.

Advantages and Limitations for Lab Experiments

N-ethoxy-3-phenyl-1H-pyrazole-5-carboxamide has several advantages as a research compound, including its high purity and potency. However, it also has some limitations, including its relatively low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for research on N-ethoxy-3-phenyl-1H-pyrazole-5-carboxamide. One potential area of research is the development of more efficient synthesis methods to increase the yield and purity of this compound. Another area of research is the investigation of the potential therapeutic applications of this compound in the treatment of various diseases. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to determine its potential toxicity and side effects.

Synthesis Methods

N-ethoxy-3-phenyl-1H-pyrazole-5-carboxamide can be synthesized using various methods, including the reaction of ethyl 3-oxobutanoate with hydrazine hydrate, followed by reaction with phenyl hydrazine and ethyl chloroformate. Another method involves the reaction of ethyl acetoacetate with phenyl hydrazine, followed by reaction with ethyl chloroformate. These methods have been optimized to obtain a high yield of this compound with high purity.

Scientific Research Applications

N-ethoxy-3-phenyl-1H-pyrazole-5-carboxamide has been extensively studied for its potential application in medicinal chemistry. It has been reported to exhibit anti-inflammatory, analgesic, and antipyretic activities. This compound has also been shown to have potential in the treatment of various diseases, including cancer, diabetes, and Alzheimer's disease.

properties

IUPAC Name

N-ethoxy-3-phenyl-1H-pyrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2/c1-2-17-15-12(16)11-8-10(13-14-11)9-6-4-3-5-7-9/h3-8H,2H2,1H3,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUAHPVPIODZSMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCONC(=O)C1=CC(=NN1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.